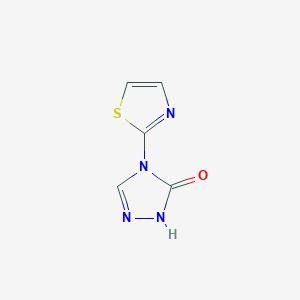

4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4N4OS |

|---|---|

Molecular Weight |

168.18 g/mol |

IUPAC Name |

4-(1,3-thiazol-2-yl)-1H-1,2,4-triazol-5-one |

InChI |

InChI=1S/C5H4N4OS/c10-4-8-7-3-9(4)5-6-1-2-11-5/h1-3H,(H,8,10) |

InChI Key |

KBSHMEBHEABAOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)N2C=NNC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Thiazolyl 1h 1,2,4 Triazol 5 4h One

Established Synthetic Routes and Mechanistic Pathways

Established methods for the synthesis of the 4-(2-thiazolyl)-1H-1,2,4-triazol-5(4H)-one core rely on fundamental organic reactions such as cyclization and condensation. These routes often involve the use of hydrazine-based intermediates and appropriate thiazole (B1198619) precursors.

Cyclization Reactions Employing Hydrazinecarbothioamide Intermediates

A common and versatile method for the synthesis of 1,2,4-triazole (B32235) derivatives involves the cyclization of thiosemicarbazide (B42300) (hydrazinecarbothioamide) intermediates. researchgate.netresearchgate.netnih.gov In the context of this compound, this would typically involve a thiazole-substituted thiosemicarbazide.

The general mechanistic pathway commences with the reaction of a hydrazine (B178648) derivative with an isothiocyanate to form a thiosemicarbazide. For the target molecule, this would involve the reaction of a thiazole-containing hydrazine with an isothiocyanate, or a thiazole-containing isothiocyanate with hydrazine. Subsequent cyclization of the resulting 1-acyl-4-(thiazol-2-yl)thiosemicarbazide can be induced under either acidic or basic conditions. researchgate.net

Under basic conditions, intramolecular nucleophilic attack of one of the hydrazine nitrogens onto the carbonyl carbon of the acyl group, followed by dehydration, leads to the formation of the 1,2,4-triazole-5-thione. Conversely, in an acidic medium, cyclization can proceed to yield 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net To obtain the desired 1,2,4-triazol-5(4H)-one, a desulfurization step would be necessary if the cyclization leads to the thione tautomer.

A plausible synthetic route starting from 2-aminothiazole (B372263) is outlined below:

Reaction of 2-aminothiazole with phosgene (B1210022) or a phosgene equivalent to form 2-isocyanatothiazole.

Subsequent reaction of the isocyanate with hydrazine hydrate (B1144303) to yield 1-(thiazol-2-yl)semicarbazide.

Cyclization of the 1-(thiazol-2-yl)semicarbazide in the presence of a base, such as sodium hydroxide, to afford this compound. nih.govcas.cz

The following table summarizes representative reaction conditions for the cyclization of semicarbazide (B1199961) derivatives to form 1,2,4-triazol-5-ones, based on analogous transformations.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-Aryl-4-acylsemicarbazide | 2% NaOH, reflux | 4-Aryl-3-substituted-1,2,4-triazol-5-one | Not specified | cas.cz |

| 1,4-Disubstituted semicarbazide | Acid catalyst | 2,5-Disubstituted 1,3,4-oxadiazole | High | researchgate.net |

This table presents data for analogous reactions to illustrate the general conditions for semicarbazide cyclization.

Condensation Reactions Involving Thiazole Precursors and 1,2,4-Triazole-5(4H)-one Formation

Condensation reactions provide another strategic approach to the synthesis of the target molecule. This can be envisioned in two primary ways: formation of the thiazole ring onto a pre-existing 1,2,4-triazol-5(4H)-one, or the formation of the triazolone ring from a thiazole-containing precursor.

In the first approach, a 4-amino-1,2,4-triazol-5(4H)-one could be condensed with a suitable three-carbon synthon that would form the thiazole ring. For instance, reaction with an α-haloketone followed by cyclization is a classic method for thiazole synthesis (Hantzsch thiazole synthesis). nih.gov

Alternatively, and perhaps more commonly, a pre-functionalized thiazole can be used to construct the triazolone ring. For example, 2-aminothiazole can serve as a versatile starting material. chemmethod.comnih.govrsc.orgmdpi.comnih.govresearchgate.net A potential pathway involves the reaction of 2-aminothiazole with an isocyanate to form a urea (B33335) derivative, which can then be further elaborated and cyclized with a hydrazine derivative to form the triazolone ring.

Another plausible route involves the reaction of 2-hydrazinylthiazole (B183971) with a source of the carbonyl group for the triazolone ring, such as phosgene, triphosgene, or ethyl chloroformate, followed by cyclization.

The table below provides examples of condensation reactions used in the formation of related heterocyclic systems.

| Thiazole Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Aminothiazole | Substituted benzaldehydes, malononitrile | Thiazolo[3,2-a]pyrimidine derivatives | Not specified | rsc.org |

| 2-Aminothiazole | Chloroformylsulfur chloride, organic base | 3,4-Fused 1,2,4-thiadiazolones | Not specified | rsc.org |

This table showcases condensation reactions involving 2-aminothiazole to form fused heterocyclic systems, illustrating the reactivity of the thiazole precursor.

Multi-component Reaction Strategies for Core Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. finechem-mirea.rufinechem-mirea.ruchemicaljournals.com While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the core scaffold.

A hypothetical MCR could involve the reaction of 2-aminothiazole, a source of the C4 and N4 of the triazole ring (such as an isocyanate), and a hydrazine derivative. The reaction would proceed through a series of sequential additions and cyclizations to form the final product in a one-pot fashion.

The development of novel MCRs for the synthesis of such fused heterocyclic systems is an active area of research. These reactions often provide rapid access to libraries of compounds for biological screening.

The following table illustrates the types of heterocyclic compounds that can be synthesized using multi-component reactions involving thiazole or triazole precursors.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

| Aromatic aldehyde | Malononitrile | Phthalhydrazide | Imidazole, H2O:EtOH (1:1), 80°C | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | ias.ac.in |

| 4-Fluoro acetophenone | 1,2,4-Triazole | Substituted aryl aldehyde, urea | K2CO3, DMF; then glacial acetic acid | 1,2,4-Triazole-dihydropyrimidinone derivatives | chemicaljournals.com |

This table provides examples of multi-component reactions for the synthesis of related heterocyclic systems, demonstrating the potential of this strategy.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition-metal catalysis and organocatalysis offer powerful tools for the construction of the this compound scaffold.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the formation of the C-N bond between the thiazole and triazole rings. The Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination are two of the most prominent methods for this type of transformation. organic-chemistry.orgwikipedia.org

A plausible approach would involve the coupling of a 2-halothiazole (e.g., 2-bromothiazole) with 1H-1,2,4-triazol-5(4H)-one in the presence of a suitable transition metal catalyst, typically copper or palladium, a ligand, and a base. frontiersin.orgnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and avoiding side reactions.

Copper-catalyzed Ullmann-type reactions have a long history in the formation of C-N bonds and have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. organic-chemistry.orgwikipedia.org Palladium-catalyzed couplings, on the other hand, often offer broader substrate scope and higher functional group tolerance. frontiersin.orgnih.gov

The table below summarizes representative conditions for transition metal-catalyzed N-arylation of azoles.

| Azole | Aryl Halide | Catalyst/Ligand | Base | Conditions | Yield (%) | Reference |

| 4-Substituted-1,2,4-triazole | Diphenyliodonium tetrafluoroborate | CuOAc | Not specified | MeCN, 80°C, 4h | High | rsc.org |

| 1,2,3-Triazole | Aryl iodonium (B1229267) salt | Copper | Not specified | Not specified | 83% | frontiersin.org |

This table illustrates conditions for the N-arylation of triazoles using transition metal catalysts, which are analogous to the potential synthesis of the target molecule.

Organocatalysis in Heterocyclic Annulation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. chemicaljournals.comias.ac.inrsc.orgchemicalbook.comnih.gov In the context of this compound synthesis, organocatalysts could be employed to facilitate the cyclization or condensation steps.

For instance, an organocatalyst could be used to promote the intramolecular cyclization of a thiazolyl-semicarbazide intermediate to form the triazolone ring. Chiral organocatalysts could also be employed to achieve an asymmetric synthesis of substituted derivatives.

The following table provides examples of organocatalyzed reactions for the synthesis of related heterocyclic compounds.

| Reaction Type | Substrates | Organocatalyst | Product | Yield (%) | Reference |

| [3+2] Cycloaddition | 2,4-Diketoesters, Azides | Enolate-mediated | 1,4,5-Trisubstituted-1,2,3-triazoles | High | chemicalbook.com |

| Multi-component reaction | Aromatic aldehydes, malononitrile, phthalhydrazide | Imidazole | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | 85-94% | ias.ac.in |

This table showcases the application of organocatalysis in the synthesis of triazole and other heterocyclic systems.

Phase-Transfer Catalysis in Triazole Ring Formation

Phase-transfer catalysis (PTC) serves as a powerful tool in heterocyclic synthesis, facilitating reactions between reactants located in different immiscible phases. In the context of triazole ring formation, PTC can enhance reaction rates and yields by transporting a reactant, typically an anion, from an aqueous phase to an organic phase where the reaction occurs.

Chitosan, a natural biopolymer, has been identified as a viable heterogeneous phase-transfer basic biocatalyst in various heterocyclic syntheses. nih.gov Its application can promote reactions by creating a basic environment at the phase interface, which is crucial for the deprotonation steps often required in triazole cyclization. While direct application in the synthesis of this compound is a specific area for further research, the principle of using such biocatalysts aligns with green chemistry objectives.

Furthermore, the anion of the 1,2,4-triazole ring itself has been identified as an effective acyl transfer catalyst. nih.govorganic-chemistry.org This catalytic activity, which relies on the nucleophilicity of the deprotonated triazole, underscores the reactive nature of intermediates in triazole synthesis. nih.govorganic-chemistry.org The mechanism involves the triazole anion acting as a temporary carrier of an acyl group, which can be relevant in cyclization steps involving ester intermediates. nih.gov The efficiency of this catalysis is dependent on the pKa of the triazole, with 1,2,4-triazole showing remarkable activity compared to its analogs. organic-chemistry.org This suggests that in syntheses employing strong bases, the resulting triazolide anion could play a catalytic role in the formation of the final product. organic-chemistry.org

Green Chemistry Principles Applied to the Synthesis of this compound

The integration of green chemistry principles is paramount in the modern synthesis of heterocyclic compounds like this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Media Syntheses

A significant advancement in the green synthesis of related thiazolo[3,2-b] nih.govsemanticscholar.orgucm.estriazoles involves minimizing or eliminating the use of volatile organic solvents. ucm.es Research has demonstrated that reactions can proceed effectively under solvent-free conditions, often facilitated by grinding the reactants together. ucm.es This method not only reduces environmental impact but can also lead to shorter reaction times and simpler work-up procedures.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Syntheses of thiazole and triazole derivatives have been successfully carried out in aqueous media. ucm.esnih.govacs.org For instance, visible-light-mediated synthesis of thiazolo[3,2-b] nih.govsemanticscholar.orgucm.estriazoles showed the best results when water was used as the solvent. ucm.es Similarly, the use of an ethanol:water (1:1) system has been reported for the green one-pot synthesis of other complex thiazole scaffolds. nih.govacs.org

The choice of solvent has a marked impact on reaction yield, as demonstrated in the synthesis of a model thiazolo[3,2-b] nih.govsemanticscholar.orgucm.estriazole. The following table, based on research findings, illustrates the effect of different solvents under visible light irradiation. ucm.es

Table 1: Effect of Solvent on Thiazolo[3,2-b] nih.govsemanticscholar.orgucm.estriazole Synthesis Yield. ucm.es

| Solvent | Yield (%) |

|---|---|

| DCM | 45 |

| THF | 52 |

| CH3CN | 65 |

| EtOH | 72 |

| MeOH | 75 |

| H2O | 85 |

| Solvent-Free | 70 |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a key technology in green chemistry, offering significant advantages over conventional heating methods. nih.gov For the synthesis of triazole and thiazole derivatives, microwave irradiation dramatically reduces reaction times, often from hours to mere minutes, while frequently providing higher yields. semanticscholar.orgnih.govresearchgate.net

This technique has been successfully applied to one-pot, multi-component reactions for preparing thiazolyl-containing heterocycles, showcasing its efficiency. nih.gov For example, a reaction that required 2-4 hours of conventional reflux could be completed in just 5-10 minutes under microwave irradiation, with improved yields. semanticscholar.org The use of microwave heating can also enable reactions that are sluggish or inefficient at lower temperatures, expanding the scope of possible transformations. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis. semanticscholar.orgmdpi.com

| Compound Type | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Triazolyl Thiazolidine Derivatives semanticscholar.org | Conventional Heating | 2-4 hours | Lower |

| Microwave Irradiation | 5-10 minutes | Higher | |

| Thiazolo[5,4-d]thiazoles mdpi.com | Classical Heating | Not Specified | 75 |

| Microwave Heating | Not Specified | 92 |

Ultrasound-Assisted Chemical Transformations

Ultrasonic irradiation is another alternative energy source that promotes chemical reactions through the phenomenon of acoustic cavitation. This method has been effectively used in the synthesis of triazole-thiazole hybrids and their precursors. arabjchem.orgmdpi.com The primary benefits of ultrasound-assisted synthesis include significantly reduced reaction times, milder reaction conditions, and often higher product yields compared to silent (non-irradiated) reactions. semanticscholar.orgnih.gov

The application of ultrasound can enhance mass transfer and accelerate reaction rates, making it a valuable tool for eco-friendly synthesis. mdpi.com For instance, the synthesis of 1,2,4-triazole-2-thiol derivatives under ultrasound radiation resulted in significant yields of 75–89%. mdpi.com This technique is particularly advantageous in heterogeneous reaction mixtures, where the ultrasonic waves can effectively disperse reactants and catalysts. semanticscholar.org The use of recyclable biocatalysts under ultrasonic irradiation further enhances the sustainability of the process. mdpi.comnih.gov

Optimization Strategies for Reaction Yields and Purity Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound, which is essential for both laboratory-scale research and potential industrial application. Key strategies involve the systematic variation of parameters such as catalysts, solvents, temperature, and reaction time.

Catalyst and Solvent Screening: The choice of catalyst and solvent system is fundamental. As seen in the synthesis of thiazolo[3,2-b] nih.govsemanticscholar.orgucm.estriazoles, screening various solvents revealed that water provided the highest yield under visible-light irradiation. ucm.es Similarly, optimizing the quantity of a catalyst is critical; studies on thiazole synthesis have determined optimal catalyst loading to maximize product yield while minimizing waste. nih.gov

Reaction Time and Temperature: The duration and temperature of a reaction are often interdependent. For the synthesis of related 1,2,4-triazole derivatives, an optimal temperature range of 60–70°C was identified to balance reaction rate and the formation of byproducts. researchgate.net Green chemistry techniques like microwave and ultrasound irradiation are themselves optimization strategies, as they often allow for lower temperatures and drastically shorter reaction times. nih.govsemanticscholar.org

Structural Modification (SAR): Structure-Activity Relationship (SAR) studies, while often focused on biological activity, provide a framework for chemical optimization. For example, in the development of 1,2,4-triazolyl pyridines, modifications to substituents on the triazole ring were systematically explored. nih.gov Changing an N4-methyl to an ethyl or cyclopropyl (B3062369) group maintained potency, whereas larger groups like n-butyl or phenyl led to inactive compounds. nih.gov Such iterative modifications of the molecular scaffold, guided by analytical monitoring, are a core strategy for improving the yield and purity of a desired product by understanding which functional groups are well-tolerated by the reaction chemistry. mdpi.com

Structural Characterization and Conformational Analysis of 4 2 Thiazolyl 1h 1,2,4 Triazol 5 4h One

Advanced Spectroscopic Techniques for Structural Elucidation (Methodological Focus)

Spectroscopic techniques are indispensable tools for probing the molecular structure of novel compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about the connectivity of atoms, the nature of chemical bonds, and the elemental composition can be obtained.

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Heterocyclic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the carbon-hydrogen framework of a molecule.

Principles: In the presence of a strong external magnetic field, atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states. The precise frequency at which a nucleus absorbs energy (its chemical shift, δ, measured in parts per million or ppm) is highly sensitive to its local electronic environment. This allows chemists to distinguish between different atoms within a molecule.

Application to 4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The thiazole (B1198619) ring protons would typically appear in the aromatic region of the spectrum. The triazole ring possesses an N-H proton, which would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. For example, in related aminotriazole structures, NH protons can appear as broad singlets at characteristic chemical shifts. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the thiazole and triazolone rings would give a distinct signal. The carbonyl carbon (C=O) of the triazolone ring is particularly noteworthy and would be expected to appear significantly downfield (at a high chemical shift) due to the deshielding effect of the oxygen atom. In a similar triazole-containing compound, the carbon atom in position 5 of the triazole ring appears at approximately 145 ppm. researchgate.netmdpi.com Carbons within the thiazole ring and the C=N carbon of the triazole ring would also have characteristic chemical shifts.

The predicted NMR data based on the structure is summarized in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Structural Assignment |

|---|---|---|---|

| ¹H | ~7.0-8.5 | Doublet / Doublet | Thiazole ring protons |

| ¹H | Variable (Broad) | Singlet | Triazole N-H proton |

| ¹³C | >160 | - | Triazole C=O carbon |

| ¹³C | ~140-160 | - | Triazole C=N carbon |

| ¹³C | ~115-150 | - | Thiazole ring carbons |

Interpretation of Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. This technique is particularly useful for identifying the functional groups present in a molecule.

Principles: Covalent bonds in a molecule are not rigid; they can stretch and bend at specific frequencies corresponding to the infrared region of the electromagnetic spectrum. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum. The position of the peak (wavenumber, cm⁻¹) is characteristic of the bond type and the masses of the atoms involved.

Application to this compound: The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

N-H Stretch: A moderate to strong, often broad, absorption band would be expected in the region of 3100-3300 cm⁻¹ for the N-H group of the triazolone ring.

C=O Stretch: A strong, sharp absorption band is characteristic of the carbonyl group. For the triazolone ring, this peak would likely appear in the range of 1680-1750 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N bonds in the triazole and thiazole rings, as well as the C=C bond in the thiazole ring, would typically appear in the 1450-1650 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations from the thiazole ring are expected to appear above 3000 cm⁻¹. rsc.org The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of peaks corresponding to various bending and stretching vibrations, which is unique to the molecule as a whole.

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Triazole) | 3100 - 3300 | Medium, Broad |

| C-H Stretch (Thiazole) | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Triazolone) | 1680 - 1750 | Strong |

| C=N / C=C Stretches (Ring) | 1450 - 1650 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is a particularly powerful variant that can determine the mass of a molecule with very high precision.

Principles: In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their m/z ratio. HRMS instruments have the capability to measure m/z values to several decimal places. This high precision allows for the determination of the exact molecular formula of a compound, as the precise mass of a molecule is unique to its elemental composition due to the mass defects of the constituent atoms.

Application to this compound: The molecular formula of the target compound is C₅H₄N₄OS. HRMS would be used to confirm this formula. The instrument would measure the m/z of the molecular ion ([M+H]⁺ or [M+Na]⁺, for example) with high accuracy. rsc.org The experimentally determined exact mass would then be compared to the theoretical exact mass calculated for the formula C₅H₄N₄OS. A close match (typically within 5 ppm) provides unambiguous confirmation of the elemental composition.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide information about atomic connectivity, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in a solid-state crystal lattice.

Analysis of Crystal Systems and Unit Cell Parameters

Principles: X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which atomic positions can be determined. This analysis also reveals the crystal system (e.g., monoclinic, orthorhombic) and the dimensions of the unit cell—the smallest repeating unit of the crystal lattice (defined by parameters a, b, c, α, β, γ).

Application to this compound: To perform this analysis, a suitable single crystal of the compound would need to be grown. Analysis of the diffraction data would yield the specific unit cell parameters and the space group. For instance, a related compound, 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, was found to crystallize in the monoclinic system with a P2₁/c space group. nih.gov A similar outcome might be expected for the title compound, although the exact parameters would be unique to its structure.

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

Principles: The detailed structural information from X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and torsion angles. Crucially, it also reveals the arrangement of molecules relative to one another in the crystal, known as the crystal packing. This allows for the identification and characterization of intermolecular forces, such as hydrogen bonds, van der Waals interactions, and π-π stacking.

Application to this compound: The structure of this molecule contains several hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen, and the nitrogen atoms of both rings). X-ray analysis would be expected to reveal a network of intermolecular hydrogen bonds. Specifically, the N-H of one triazolone ring could form a hydrogen bond with the carbonyl oxygen (N-H···O) or a ring nitrogen atom (N-H···N) of a neighboring molecule. Such interactions are common in the crystal structures of related triazole derivatives and are key factors in stabilizing the crystal lattice. nih.gov The analysis would provide precise distances and angles for these hydrogen bonds, defining the supramolecular architecture of the compound in the solid state.

Conformational Analysis and Tautomeric Studies

The conformational flexibility and the potential for tautomerism in this compound are critical aspects of its structural chemistry. These phenomena are primarily associated with the tautomeric equilibria within the 1,2,4-triazol-5(4H)-one moiety and the rotational isomerism around the single bond connecting the thiazole and triazolone rings.

The 1,2,4-triazol-5(4H)-one ring system can exist in several tautomeric forms due to the migration of a proton. For this compound, the principal tautomeric equilibrium involves the oxo-imino and hydroxy-amino forms. Theoretical studies on related 1,2,4-triazole (B32235) derivatives have provided insights into the relative stabilities of these tautomers.

In the case of this compound, three potential tautomers can be considered: the 1H-oxo, 2H-oxo, and the hydroxy-triazole form. Based on DFT studies of C5-substituted 1,2,4-triazoles, the relative stability of the N1-H and N2-H tautomers is influenced by the nature of the substituent. researchgate.netdntb.gov.ua While specific data for the 4-(2-thiazolyl) substituent is not available, general trends suggest that the 1H-oxo form is likely to be the most stable tautomer in the gas phase and in non-polar solvents.

A computational study on the thione-thiol tautomerism of 1,2,4-triazole-3-thione and its derivatives indicated that the thione form is the most stable in the gas phase, a finding that is analogous to the preference for the oxo form in triazolones. nih.gov The relative energies of the tautomers can be influenced by solvent effects, with polar solvents potentially stabilizing the more polar tautomers.

| Tautomer | Predicted Relative Stability | Key Structural Features |

| 1H-oxo | Most Stable (Predicted) | Proton on N1 of the triazole ring, exocyclic C=O |

| 2H-oxo | Less Stable (Predicted) | Proton on N2 of the triazole ring, exocyclic C=O |

| Hydroxy | Least Stable (Predicted) | Proton on the exocyclic oxygen, forming a hydroxyl group |

The single bond connecting the C2 atom of the thiazole ring and the N4 atom of the triazolone ring allows for rotational isomerism. The conformational preferences are dictated by the balance between steric hindrance and electronic effects, such as conjugation between the two heterocyclic rings.

Computational studies on the rotational barriers of biheterocyclic systems have been performed to understand their conformational behavior. ekb.eg For this compound, two primary planar conformers can be envisioned: a syn conformer, where the sulfur atom of the thiazole is on the same side as the carbonyl group of the triazolone, and an anti conformer, where they are on opposite sides.

The planarity of these conformers would be favored by π-conjugation between the electron systems of the two rings. However, steric repulsion between the hydrogen atom at the C5 position of the thiazole and the substituents on the triazolone ring, as well as between the nitrogen atom of the thiazole and the triazolone ring, can lead to non-planar (twisted) conformations.

The rotational barrier between these conformers can be estimated through computational methods by calculating the energy profile as a function of the dihedral angle between the two rings. DFT calculations on related bi-1,2,3-triazole systems have been used to determine energy barriers to rotation. ekb.eg For the thiazolyl-triazolone linkage, it is expected that the planar or near-planar conformations represent energy minima, while the perpendicular conformation would be the transition state with the highest energy.

| Conformer | Dihedral Angle (Thiazole-Triazolone) | Predicted Relative Energy |

| syn (planar) | ~0° | Energy Minimum |

| anti (planar) | ~180° | Energy Minimum |

| Perpendicular | ~90° | Energy Maximum (Transition State) |

The relative energies of the syn and anti conformers are likely to be close, with the exact preference potentially influenced by subtle electronic and steric interactions, as well as the surrounding medium.

Theoretical and Computational Studies on 4 2 Thiazolyl 1h 1,2,4 Triazol 5 4h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in determining the electronic properties and predicting the chemical behavior of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. kbhgroup.in By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. | 4.0 to 5.5 |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | 3.5 to 4.5 |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | 2.0 to 2.75 |

Note: The values presented are typical ranges observed for similar heterocyclic systems and serve as illustrative examples.

Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide highly accurate predictions of ground state properties. They can be used to optimize the molecular geometry of 4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one, predicting bond lengths, bond angles, and dihedral angles with high precision. Furthermore, these methods are employed to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking and for obtaining highly reliable data on fundamental molecular properties.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity sites of a molecule. kbhgroup.in It is mapped onto the molecule's surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. kbhgroup.in

For this compound, an MEP analysis would likely show negative potential concentrated around the electronegative nitrogen and oxygen atoms of the triazolone ring and the nitrogen and sulfur atoms of the thiazole (B1198619) ring. These sites represent potential locations for hydrogen bonding and coordination with electrophilic species. Conversely, positive potential would be expected around the hydrogen atoms, particularly the N-H proton of the triazolone ring.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique allows for the exploration of the conformational landscape of this compound, revealing its flexibility and the different shapes it can adopt in solution. By simulating the molecule in a solvent box (e.g., water), MD can also be used to study solvation effects and the stability of intermolecular interactions, such as hydrogen bonds with solvent molecules, providing a more realistic representation of its behavior in a biological environment.

In Silico Prediction of Theoretical Pharmacokinetic Properties (ADME)

For a compound to be a potential drug candidate, it must possess favorable pharmacokinetic properties, encompassed by ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools use computational algorithms to estimate these properties based on the molecular structure, allowing for early-stage screening of potential drug candidates without the need for extensive experimental work. nih.govresearchgate.net

Table 2: Predicted ADME and Physicochemical Properties

| Property | Predicted Value | Significance for Drug-Likeness |

| Molecular Formula | C5H4N4OS | Basic structural information. |

| Molecular Weight | 184.18 g/mol | Within the range for good absorption (<500 Da). |

| logP (Lipophilicity) | ~0.5 - 1.5 | Indicates balanced solubility for membrane permeability. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (<5). |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (<10). |

| Topological Polar Surface Area (TPSA) | ~90 - 100 Ų | Influences transport properties and cell permeability. |

Note: These values are estimations based on the chemical structure and may vary between different prediction algorithms.

Molecular Docking and Pharmacophore Modeling for Mechanistic Interaction Insights

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific protein target. ijcce.ac.ir This method helps to elucidate the potential mechanism of action by identifying key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the amino acid residues in the protein's active site. scispace.comnih.gov The strength of this interaction is often quantified by a docking score or binding energy, with lower values typically indicating a more stable complex. For a compound like this compound, docking studies could be performed against various enzymes or receptors implicated in disease to explore its potential as an inhibitor or modulator.

Pharmacophore modeling is a complementary approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific target. scispace.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. scispace.com By analyzing the structure of known active compounds, a pharmacophore model can be generated. This model can then be used to screen virtual libraries for new compounds with similar features or to guide the design of novel derivatives of this compound with potentially improved activity. For instance, studies on similar thiazol-5(4H)-ones have identified pharmacophoric models that include hydrogen bond acceptors, a hydrogen bond donor, and hydrophobic centers as crucial for their biological activity. scispace.com

Methodologies for Ligand-Protein Interaction Prediction

The prediction of how a ligand like this compound will interact with a protein is a cornerstone of computer-aided drug design (CADD). nih.gov These computational techniques estimate the binding affinity and orientation of a ligand within a protein's active site.

Molecular Docking: This is one of the most frequently used methods to predict the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a function that approximates the binding free energy. nih.gov For heterocyclic compounds containing thiazole and triazole rings, molecular docking is widely applied to identify potential biological targets and elucidate binding modes. nih.govnih.govijper.org Software like AutoDock is commonly used for these studies. researchgate.netphyschemres.org The process begins with preparing the 3D structures of both the ligand and the protein, often obtained from crystallographic data in the Protein Data Bank (PDB). physchemres.orgresearchgate.net The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges, while the ligand's geometry is optimized. physchemres.org A grid box is then defined around the active site of the target protein, and the docking algorithm explores various ligand poses within this grid, calculating the binding affinity for each. physchemres.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. physchemres.org In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), 3D structural information is used to predict the activity of new compounds. These models are built using a dataset of compounds with known activities against a specific target. physchemres.org The information generated can guide the modification of a lead compound, such as this compound, to enhance its inhibitory activity. physchemres.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. physchemres.org For ligand-protein complexes, MD simulations can provide a more detailed and dynamic view of the binding event than static docking poses. These simulations can assess the stability of the ligand in the binding site and help refine the binding mode predicted by molecular docking. physchemres.org The analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) during the simulation provides insights into the stability of the complex. dntb.gov.ua

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) in a molecule that are responsible for its biological activity. By comparing the structures of active compounds, a common pharmacophore can be developed and used to screen databases for new molecules with similar features and potential activity.

Table 1: Common Software and Tools for Ligand-Protein Interaction Prediction

| Methodology | Commonly Used Software | Purpose |

| Molecular Docking | AutoDock, FlexX, Leadit | Predicts binding poses and affinities. researchgate.netphyschemres.org |

| 3D-QSAR | SYBYL-X | Develops models to predict biological activity based on 3D structure. physchemres.org |

| Molecular Dynamics | GROMACS, AMBER | Simulates the dynamic behavior of the ligand-protein complex. physchemres.org |

| Visualization | PyMOL, Discovery Studio | Visualizes and analyzes docking results and molecular interactions. researchgate.net |

Computational Approaches for Active Site Characterization and Binding Mode Analysis

Once a potential ligand-protein interaction is predicted, computational methods are used to characterize the protein's active site and analyze the specific binding mode of the ligand in detail.

Active Site Identification and Analysis: The binding pocket or active site of a protein is the region where the ligand binds and where the protein's biological function is modulated. In computational studies, the active site is often identified based on the location of a co-crystallized ligand in an experimentally determined protein structure. physchemres.org Computational tools can also predict potential binding pockets on the protein surface based on its geometry and physicochemical properties. The amino acid residues that constitute the active site are then analyzed for their potential to form interactions with the ligand.

Binding Mode and Interaction Analysis: The analysis of the docked conformation of a ligand like this compound reveals its specific binding mode. This involves identifying the key intermolecular interactions that stabilize the ligand-protein complex. Common interactions include:

Hydrogen Bonds: These are crucial for the specificity and stability of ligand binding. The nitrogen atoms in the triazole and thiazole rings, as well as the carbonyl oxygen of the triazolone ring, are potential hydrogen bond acceptors or donors.

Hydrophobic Interactions: Nonpolar parts of the ligand can interact favorably with hydrophobic amino acid residues (e.g., valine, leucine, phenylalanine) in the active site.

Pi-Interactions: The aromatic thiazole and triazole rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The results of docking studies are typically summarized by binding energy scores (e.g., in kcal/mol), which estimate the affinity of the ligand for the protein. nih.gov Lower binding energy values generally indicate a more favorable interaction. nih.gov

Density Functional Theory (DFT): DFT calculations are used to study the electronic properties of the ligand, such as the distribution of electron density and the location of frontier molecular orbitals (HOMO and LUMO). researchgate.netmdpi.com This information helps in understanding the reactivity of the molecule and its ability to participate in different types of interactions. Molecular Electrostatic Potential (MEP) maps, for instance, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential hydrogen bonding and other electrostatic interactions. researchgate.net

Table 2: Example of Binding Mode Analysis Data from Docking Studies of Related Compounds

| Target Protein | Ligand Type | Key Interacting Residues | Types of Interactions | Binding Affinity (kcal/mol) |

| EGFR Kinase | Thiazolyl-pyrazole derivative | Met793, Lys745, Asp855 | Hydrogen bonds, hydrophobic interactions | -3.4 |

| Human DHFR | Diamino-deazapteridine derivative | Ile7, Phe34, Arg70 | Hydrogen bonds, hydrophobic interactions | Not specified |

| Focal Adhesion Kinase (FAK) | Phenyl-pyrazinyl-mercapto-triazole | Not specified | Good affinity observed | Not specified |

This table presents example data from studies on similar heterocyclic compounds to illustrate the output of binding mode analysis. researchgate.netnih.gov

Chemical Reactivity and Derivatization Strategies for the 4 2 Thiazolyl 1h 1,2,4 Triazol 5 4h One Scaffold

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring in the 4-(2-thiazolyl)-1H-1,2,4-triazol-5(4H)-one scaffold is analogous to a 2-substituted thiazole. The triazolone group at the 2-position acts as a deactivating group, yet the inherent aromaticity and the presence of the sulfur and nitrogen heteroatoms still permit electrophilic substitution reactions, primarily at the C5 position.

Detailed research findings on electrophilic substitution reactions for closely related 2-aminothiazole (B372263) derivatives show a clear regioselectivity for the C5 position. This position is activated by the ring sulfur atom and is the most common site for electrophilic attack. researchgate.net

Common Electrophilic Substitution Reactions:

Halogenation: The C5 position of 2-substituted thiazoles can be readily halogenated. For instance, 2-aminothiazoles undergo halogenation to produce 2-amino-5-halothiazoles. jocpr.com This is often achieved using reagents like N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination. A Sandmeyer-type reaction, using copper halides (CuX) in the presence of a nitrite (B80452) source, can also be employed to introduce halogens at the 2-position of a thiazole ring after converting an amino group into a diazonium salt, though this is less relevant for substitution on the pre-formed scaffold. nih.govmdpi.com

Nitration and Sulfonation: While less common due to the potential for ring cleavage under harsh acidic conditions, nitration and sulfonation can be achieved at the C5 position with careful selection of reagents and reaction conditions.

Azo Coupling: 2-Aminothiazole derivatives readily undergo coupling reactions with aromatic diazonium salts to yield 2-amino-5-arylazothiazoles, demonstrating the nucleophilic character of the C5 carbon. researchgate.net

The reactivity of the thiazole ring is summarized in the table below, based on analogous structures.

| Reaction Type | Reagent(s) | Position of Substitution | Reference Compound Type |

| Bromination | N-Bromosuccinimide (NBS) | C5 | 2-Aminothiazoles |

| Chlorination | N-Chlorosuccinimide (NCS) | C5 | 2-Aminothiazoles |

| Halogenation | CuX / n-Butyl nitrite | C2 (from C2-amine) | 2-Aminothiazoles nih.gov |

| Azo Coupling | Ar-N₂⁺Cl⁻ | C5 | 2-Aminothiazoles researchgate.net |

Nucleophilic Transformations at the Triazolone Moiety

The 1,2,4-triazol-5(4H)-one ring possesses several sites susceptible to nucleophilic attack. The carbonyl carbon (C5) is electrophilic, and the ring itself can undergo transformations, including ring-opening or ring-switching reactions under specific conditions. Due to the high electron density on the carbon atoms being low, they are susceptible to nucleophilic substitution. chemicalbook.com

One notable transformation observed in a related fused system, 5-ethoxymethylidenethiazolo[3,2-b] ijnrd.orgresearchgate.netmdpi.comtriazol-6-one, is a ring-switching hydrazinolysis. mdpi.com In this reaction, hydrazine (B178648) hydrate (B1144303) attacks the electrophilic carbon of the ethoxymethylidene group, leading to the opening of the thiazolone ring and subsequent recyclization to form a pyrazol-3-one derivative. mdpi.com This suggests that the triazolone ring in the target scaffold, particularly if activated by appropriate substituents, could undergo similar nucleophilic ring transformations.

The carbonyl group of the triazolone can also potentially react with strong nucleophiles, such as Grignard reagents or organolithium compounds, although such reactions might be complicated by the acidic N-H protons present on the ring.

Functionalization at Nitrogen and Oxygen Atoms of the Triazolone Ring

The 1,2,4-triazol-5(4H)-one ring offers multiple sites for functionalization, primarily through alkylation or acylation at the ring nitrogen atoms. The molecule exists in keto-enol tautomeric forms, allowing for reactions at the exocyclic oxygen atom as well.

N-Alkylation: The triazolone ring has two N-H protons (at the N1 and N2 positions) that can be deprotonated and subsequently alkylated. The regioselectivity of alkylation can be influenced by the nature of the alkylating agent, the base used, and the solvent. Studies on the alkylation of 4-amino-1,2,4-triazole (B31798) derivatives show that reactions with alkyl halides typically occur at the endocyclic nitrogen atoms (N1 or N2). researchgate.net

O-Alkylation: Due to keto-enol tautomerism, the triazolone can exist as 4-(2-thiazolyl)-1H-1,2,4-triazol-5-ol. This enol form can be trapped by reaction with alkylating agents under specific conditions to yield O-alkylated products (5-alkoxy-1,2,4-triazoles).

Reactions at the 4-Amino Group Analogue: The nitrogen atom connecting the thiazole and triazolone rings (N4) is an amide-like nitrogen and is generally less nucleophilic. However, derivatization at this position would fundamentally alter the core scaffold.

Research on related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols demonstrates that the exocyclic amino group can be functionalized, for example, by condensation with aldehydes to form Schiff bases. nih.govnih.gov This suggests that if the N4-thiazolyl bond were replaced with an N4-amino group, that site would be reactive.

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues of this scaffold can be approached by modifying the thiazole ring, altering substituents on the triazolone nucleus, or introducing linker moieties to connect the scaffold to other chemical entities. nih.govajgreenchem.com

Modifications to the thiazole ring are typically achieved either by building the ring from substituted precursors using methods like the Hantzsch thiazole synthesis or by direct functionalization of the pre-formed thiazole ring. farmaciajournal.com

Substitution at C4 and C5: The Hantzsch synthesis, involving the condensation of an α-haloketone with a thiourea (B124793) or thioamide, is a versatile method for creating C4- and C5-substituted thiazoles. By starting with 2-hydrazinyl-N-(thiazol-2-yl)acetohydrazide and reacting it with various α-haloketones, a range of 4,5-disubstituted thiazole derivatives can be prepared.

Substitution at C2: The connection point to the triazolone ring is at C2. Analogues with different linkages would require entirely different synthetic strategies.

The table below summarizes various substituents that have been incorporated into the thiazole ring of related bioactive molecules.

| Position | Substituent Type | Example(s) | Synthetic Method |

| C4 | Aryl, Hetaryl | 4-phenyl, 4-(p-tolyl), 4-(4-chlorophenyl) | Hantzsch Synthesis |

| C4 | Alkyl | 4-methyl | Hantzsch Synthesis farmaciajournal.com |

| C5 | Arylazo | 5-(phenylazo) | Azo coupling researchgate.net |

| C5 | Halogen | 5-bromo, 5-chloro | Direct halogenation jocpr.com |

| C5 | Ester | -COOEt | Hantzsch Synthesis farmaciajournal.com |

The 1,2,4-triazol-5(4H)-one nucleus can be modified at several positions. The synthesis of this ring system often starts from thiosemicarbazide (B42300) derivatives, which undergo cyclization. Altering the starting materials allows for diverse substitutions. preprints.orgresearchgate.net

N1-Substitution: N1-substituted analogues can be prepared by using N1-substituted hydrazides in the cyclization step or by direct alkylation of the N1-position of the triazolone ring. researchgate.net

C3-Substitution: The C3 position (adjacent to N2 and N4) can be substituted by starting the synthesis from a corresponding substituted thiosemicarbazide. For example, reacting a hydrazide with an isothiocyanate yields an acylthiosemicarbazide, which upon cyclization gives a 5-substituted-4-aryl/alkyl-1,2,4-triazole-3-thiol. nih.gov Subsequent conversion of the thiol to an oxo group would yield the desired triazolone.

Thione Analogue: A common and synthetically accessible analogue is the corresponding 1,2,4-triazole-5(4H)-thione. These are readily synthesized by the alkaline cyclization of acylthiosemicarbazides. nih.govnih.gov Many studies focus on these thione derivatives, which can serve as precursors to the triazolone compounds.

The following table details substituent variations on the 1,2,4-triazole (B32235) ring found in related compounds.

| Position | Substituent Type | Example(s) | Synthetic Approach |

| C5 (Thiol) | Aryl | 5-(furan-2-yl), 5-benzyl | Cyclization of acylthiosemicarbazide nih.gov |

| N4 | Aryl | 4-(4-methoxyphenyl), 4-(4-chlorophenyl) | Cyclization of 1,4-disubstituted thiosemicarbazide nih.govacs.org |

| N4 | Amino | 4-amino | Reaction with hydrazine hydrate nih.govnih.gov |

| C5 (Thiol) | Alkylthio | -S-CH₂-Ar | S-alkylation of triazole-thiol mdpi.com |

The this compound scaffold can be incorporated into larger molecular structures through the use of linker moieties. These linkers can be attached to either the thiazole or the triazolone ring, depending on the desired properties of the final molecule.

Linkers on the Thiazole Ring: Functional groups on the C4 or C5 positions of the thiazole ring, such as a carboxyl, hydroxyl, or amino group, can serve as attachment points for linkers. For example, a C5-carboxylate group can be converted to an amide, forming a linker to another molecular fragment. farmaciajournal.com

Linkers on the Triazolone Ring: Alkylation of the N1 or O-enol positions with bifunctional linkers (e.g., ethyl bromoacetate) can introduce a reactive handle for further conjugation. For instance, S-alkylation of related triazole-thiones with ethyl chloroacetate, followed by conversion to a hydrazide, creates a versatile linker for synthesizing more complex heterocyclic systems. mdpi.com This strategy could be adapted for the O- or N-alkylation of the triazolone ring.

The design of such linked compounds is common in the development of molecules targeting specific biological pathways, where the thiazole-triazolone core may serve as a key pharmacophore that requires proper orientation via a linker. nih.gov

Mechanistic Investigations of Biological Activities of 4 2 Thiazolyl 1h 1,2,4 Triazol 5 4h One and Its Derivatives

Enzyme Inhibition Mechanisms and Molecular Interactions

Derivatives incorporating the thiazole (B1198619) and 1,2,4-triazole (B32235) scaffolds have been identified as potent inhibitors of a wide array of enzymes, playing roles in various pathological conditions. The inhibitory mechanisms are diverse, ranging from competitive binding at active sites to interference with substrate recognition and catalysis.

Molecular Level Kinetic Analysis of Enzyme-Inhibitor Binding

Kinetic studies are fundamental to characterizing the nature of enzyme inhibition. Such analyses determine the inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), and elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For instance, a series of novel imidazotriazole-based thiazolidinone derivatives were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.comnih.gov Kinetic analysis of the most potent inhibitors revealed different modes of action. One lead compound, substituted with a trifluoromethyl group, was identified as a competitive inhibitor, indicating that it contends with the substrate for binding to the enzyme's active site. nih.gov In contrast, other analogues demonstrated uncompetitive or non-competitive inhibition, suggesting they bind to the enzyme-substrate complex or an allosteric site, respectively. nih.gov

Similarly, novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives were tested for their ability to inhibit 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme involved in metabolic disorders. nih.gov Several of these compounds exhibited significant inhibition, with the most active derivative showing an IC₅₀ value of 6.23 µM. nih.gov The data from these kinetic studies are essential for understanding how structural modifications influence binding affinity and the mechanism of inhibition.

| Compound Series | Target Enzyme | Lead Compound IC₅₀ (µM) | Reference |

|---|---|---|---|

| Imidazotriazole-based Thiazolidinones | Acetylcholinesterase (AChE) | 6.70 | nih.gov |

| Imidazotriazole-based Thiazolidinones | Butyrylcholinesterase (BChE) | 7.10 | nih.gov |

| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives | 11β-HSD1 | 6.23 | nih.gov |

| Azinane Triazole-based Derivatives (12d) | Acetylcholinesterase (AChE) | 0.73 | nih.gov |

| Azinane Triazole-based Derivatives (12m) | Butyrylcholinesterase (BChE) | 0.038 | nih.gov |

| Azinane Triazole-based Derivatives (12n) | α-Glucosidase | 19.35 | nih.gov |

Structural Basis of Enzyme Inhibition (e.g., co-crystallization studies revealing binding modes)

Understanding the three-dimensional interactions between an inhibitor and its target enzyme is paramount for structure-based drug design. This is achieved through techniques like X-ray crystallography of co-crystallized enzyme-inhibitor complexes and computational molecular docking simulations.

Molecular Docking Studies: Molecular docking is widely used to predict the binding conformation of inhibitors within an enzyme's active site. For thiazole-triazole derivatives, these studies have provided significant insights.

Cholinesterases (AChE & BChE): Docking studies of imidazotriazole-based thiazolidinone inhibitors revealed key binding interactions. A highly active compound was shown to bind effectively within the enzyme's active site, with its trifluoromethyl moiety forming a crucial hydrogen bond, thereby strengthening its inhibitory potential. mdpi.com

Bacterial MurB Enzyme: The binding mode of 1,2,4-triazole-based 4-thiazolidinones to the Staphylococcus aureus MurB enzyme, which is involved in peptidoglycan synthesis, has been investigated. Docking simulations showed favorable interactions with key amino acid residues such as Asn83, Arg188, and Arg310 in the active site. mdpi.com The thiazolidinone ring is postulated to act as a diphosphate (B83284) mimic, emulating the native substrate. nih.govresearchgate.net

Fungal CYP51 (Lanosterol 14α-demethylase): The mechanism of azole antifungals is well-established. Molecular dynamics simulations show that the shared triazole ring of these inhibitors is positioned above the enzyme's heme group, with the N-4 atom of the triazole coordinating to the heme iron. nih.govnih.gov This interaction is the cornerstone of CYP51 inhibition. The rest of the molecule engages in hydrophobic interactions within a specific cavity of the enzyme, with long-tailed inhibitors forming more extensive hydrophobic contacts, leading to stronger binding affinities. nih.gov

Co-crystallization Studies: While specific co-crystallization data for 4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one derivatives are not widely available, studies on related heterocyclic inhibitors demonstrate the power of this technique. For example, the co-crystal structures of inhibitors with enzymes like Mycobacterium tuberculosis pantothenate kinase and SARS-CoV-2 main protease have been solved. researchgate.netacs.org These studies provide definitive evidence of binding modes and the precise interactions—such as hydrogen bonds and π-π stacking—that stabilize the enzyme-inhibitor complex, offering a blueprint for further optimization. researchgate.net

Receptor Binding Mechanisms and Allosteric Modulation

Beyond enzyme inhibition, thiazole and triazole derivatives can exert their biological effects by binding to and modulating the function of cellular receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Elucidation of Ligand-Receptor Interaction Dynamics

The interaction of small molecules with receptors can lead to agonism (activation), antagonism (blockade), or allosteric modulation (altering the receptor's response to its endogenous ligand).

Negative Allosteric Modulation of AMPA Receptors: A study on thiazole carboxamide derivatives demonstrated their function as negative allosteric modulators (NAMs) of the GluA2 AMPA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic transmission. nih.gov These compounds were found to significantly reduce the amplitude of the electrical current mediated by the receptor. Furthermore, they influenced the receptor's kinetics by increasing the rate of deactivation and, in some cases, reducing desensitization. nih.gov This precise control over receptor function is a hallmark of allosteric modulation, which can offer therapeutic advantages over direct antagonism. nih.gov

Agonism of G-Protein Coupled Receptors: Derivatives of related five-membered heterocycles have been shown to act as agonists for GPCRs. For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives were identified as the first non-peptidyl agonists of the human secretin receptor, with the lead compound showing an EC₅₀ of 17.6 µM. nih.gov Similarly, novel 1,2,3-triazole derivatives were discovered to be selective agonists of the cannabinoid receptor type 2 (CB2), with Kᵢ values around 100-120 nM. bohrium.com Molecular modeling suggested these triazole compounds fit well into the CB2 active site, forming strong hydrophobic interactions with key residues. bohrium.com

Investigation of Signaling Pathway Perturbations at a Molecular and Cellular Level

The binding of a ligand to its receptor initiates a cascade of intracellular events known as a signaling pathway. By modulating receptor function, thiazole-triazole derivatives can perturb these pathways.

The activity of thiadiazole agonists on the secretin receptor, a Gs-coupled GPCR, implies the activation of the downstream adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov For the triazole derivatives acting as CB2 receptor agonists, their functional activity was confirmed using a G-protein independent β-arrestin translocation assay, demonstrating their ability to trigger specific downstream signaling events upon receptor binding. bohrium.com In the case of thiazole NAMs of the AMPA receptor, their modulation of ion flow directly perturbs the electrochemical signaling in neurons, which in turn affects synaptic plasticity and network function. nih.gov

Mechanisms of Antimicrobial Action (Molecular Focus)

The antimicrobial properties of thiazole and 1,2,4-triazole derivatives stem from their ability to interfere with vital microbial processes at a molecular level. Key mechanisms include the inhibition of essential enzymes and the physical disruption of microbial cell membranes.

A primary mechanism of antibacterial action for this class of compounds is the inhibition of enzymes critical for bacterial survival. Molecular docking studies suggest that new 1H-1,2,4-triazolyl derivatives likely exert their antibacterial effect by inhibiting the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase), which is essential for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. mdpi.com Other studies have identified dihydrofolate reductase (DHFR) and DNA gyrase as potential targets for different triazole derivatives. nih.gov For example, a series of thiazolyl-triazole Schiff bases were found to be potent DHFR inhibitors. nih.gov

The antifungal action of many triazole-containing compounds is famously attributed to the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. mdpi.comcardiff.ac.uk This inhibition disrupts the integrity of the fungal cell membrane. The mechanism involves the coordination of the N-4 atom of the triazole ring with the heme iron atom at the enzyme's active site, effectively blocking its catalytic activity. nih.govnih.gov

In addition to enzyme inhibition, some thiazole derivatives exert their antimicrobial effects through direct action on the cell membrane. These compounds can possess amphiphilic properties, allowing them to insert into the lipid bilayer of microbial membranes. mdpi.com This insertion disrupts membrane integrity, increases permeability, and causes depolarization of the membrane potential. nih.govmdpi.com The resulting leakage of essential ions and cytoplasmic contents, coupled with an increase in reactive oxygen species (ROS), ultimately leads to cell death. nih.gov This membrane-disrupting mechanism has been confirmed through experiments showing increased uptake of fluorescent dyes like 1-N-phenylnaphthylamine (NPN) and membrane depolarization in treated bacteria. mdpi.com

Investigation of Cell Wall Synthesis Inhibition Pathways

The bacterial cell wall, a structure essential for survival and not present in mammalian cells, is a prime target for antimicrobial agents. basicmedicalkey.com Its main component, peptidoglycan, is a polymer of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) cross-linked by short peptides. microbenotes.com The biosynthesis of peptidoglycan is a multi-step process involving a series of Mur enzymes (MurA-MurF), making these enzymes excellent targets for inhibitor development. microbenotes.comnih.gov

While direct inhibition by this compound is not extensively detailed, derivatives containing the thiazole scaffold have shown significant activity against this pathway. Specifically, compounds such as 4-thiazolidinones have been identified as inhibitors of MurB, an enzyme that catalyzes a key step in the cytoplasmic synthesis of peptidoglycan precursors. nih.govnih.gov Inhibition of Mur enzymes like MurA and MurB disrupts the production of UDP-MurNAc, a crucial building block for the bacterial cell wall, leading to compromised cell wall integrity and eventual cell lysis. microbenotes.comresearchgate.netnih.gov The mechanism often involves the inhibitor mimicking a substrate to bind to the enzyme's active site. nih.gov For example, the antibiotic fosfomycin (B1673569) inhibits MurA by covalently binding to a key cysteine residue in the active site. nih.gov Thiazole derivatives may act similarly, interfering with the enzymatic reactions necessary for precursor synthesis.

Table 1: Thiazole Derivatives and Their Effect on Cell Wall Synthesis Enzymes

| Compound Class | Enzyme Target | Mechanism of Action | Reference |

|---|---|---|---|

| 4-Thiazolidinones | MurB | Inhibits the conversion of UDP-N-acetylglucosamine enolpyruvate, disrupting peptidoglycan precursor synthesis. | nih.govnih.gov |

| Thiazol-4(5H)-one derivatives | MurB | Exhibits potent inhibition of the MurB enzyme, leading to antibacterial activity. | nih.gov |

Elucidation of DNA Gyrase or Topoisomerase IV Inhibition Mechanisms

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and repair, making them validated targets for antibacterial drugs. mdpi.comnih.gov DNA gyrase, a heterotetramer of two GyrA and two GyrB subunits (A2B2), introduces negative supercoils into DNA. mdpi.comnih.gov Topoisomerase IV, composed of two ParC and two ParE subunits (C2E2), is primarily responsible for decatenating daughter chromosomes after replication. mdpi.com

A significant number of thiazole and triazole derivatives exert their antibacterial effects by inhibiting these enzymes. mdpi.comnih.gov The mechanism of inhibition often involves targeting the ATP-binding site located on the GyrB subunit of DNA gyrase or the homologous ParE subunit of topoisomerase IV. mdpi.comnih.gov By acting as competitive inhibitors for ATP, these compounds prevent the conformational changes necessary for the enzyme's catalytic cycle of DNA cleavage and re-ligation. nih.govnih.gov This disruption leads to an accumulation of DNA strand breaks and ultimately triggers cell death. nih.gov Molecular docking studies have confirmed that thiazolyl-triazole Schiff bases can effectively bind to the gyrA and gyrB subunits, with some derivatives showing more potent activity than established drugs like ciprofloxacin. mdpi.com The ability of these compounds to target a region less prone to mutations in GyrB also suggests they may overcome existing resistance mechanisms. researchgate.net

Table 2: Inhibition of DNA Gyrase and Topoisomerase IV by Thiazole/Triazole Derivatives

| Compound Class | Primary Target | Binding Site/Mechanism | Reference |

|---|---|---|---|

| 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles | DNA Gyrase | Targets the ATP-binding site on the GyrB subunit. | nih.gov |

| Thiazolyl-Triazole Schiff Bases | DNA Gyrase (GyrA/GyrB) | Binds to GyrA and GyrB subunits, inhibiting enzyme function. | mdpi.com |

| Thiophene-based molecules | DNA Gyrase | Binds to distinct allosteric sites formed by GyrA and GyrB subunits. | nih.gov |

| 1,2,4-triazolo[1,5-a]pyrimidine derivatives | DNA Gyrase and DHFR | Acts as a dual inhibitor, demonstrating favorable binding interactions. | nih.gov |

Mechanisms of Cellular Membrane Disruption

While inhibition of cell wall and DNA synthesis are common mechanisms, some antimicrobial agents function by directly disrupting the integrity of the cellular membrane. In fungi, the cell membrane's integrity is heavily reliant on ergosterol, a sterol analogous to cholesterol in mammals. researchgate.netstatpearls.com Azole-containing antifungal agents, including those with triazole rings, are well-known for inhibiting the biosynthesis of ergosterol. statpearls.com

The primary target for these compounds is the cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51). researchgate.net This enzyme is crucial for the conversion of lanosterol to ergosterol. researchgate.net Inhibition of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic sterol intermediates within the fungal cell. researchgate.net This alteration in membrane composition disrupts its fluidity and the function of membrane-bound proteins, ultimately compromising membrane integrity and leading to fungal cell death. researchgate.netnih.gov Studies on thiazole derivatives have shown that their antifungal activity may be related to their influence on the fungal cell membrane structure, potentially through this ergosterol pathway. nih.gov

Table 3: Antifungal Mechanisms of Thiazole and Triazole Derivatives

| Compound Class | Primary Target | Mechanism of Action | Reference |

|---|---|---|---|

| Azole antifungals (general) | Lanosterol 14α-demethylase (CYP51) | Inhibits ergosterol biosynthesis, leading to depletion of ergosterol and accumulation of toxic sterols, compromising membrane integrity. | researchgate.netstatpearls.com |

| Thiazole derivatives | Fungal cell membrane | May interfere with ergosterol in the membrane, disrupting its structure and function. | nih.gov |

| Trialkylamine derivatives with a triazole moiety | Ergosterol Biosynthesis | Identified as promising inhibitors of the ergosterol biosynthesis pathway. | researchgate.net |

Mechanisms of Antineoplastic Activity (Molecular Focus)

Pathways of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. nih.govresearcher.life Many chemotherapeutic agents, including those based on thiazole and triazole scaffolds, exert their anticancer effects by initiating apoptosis in tumor cells. nih.govresearcher.liferesearchgate.net This can occur through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.gov

Research on thiazole and triazole derivatives has revealed their ability to modulate key proteins in these pathways. frontiersin.org A common mechanism involves the activation of the tumor suppressor protein p53. frontiersin.org Activated p53 can transcriptionally upregulate pro-apoptotic genes like Bax and Puma. frontiersin.org The Bax protein translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm. nih.gov This event triggers the activation of a cascade of caspase enzymes, including the initiator caspase-9 and the executioner caspase-3, which dismantle the cell. nih.govfrontiersin.org Concurrently, these derivatives can downregulate anti-apoptotic proteins such as Bcl-2, further shifting the cellular balance towards cell death. frontiersin.org Studies have demonstrated that various thiazole-containing compounds induce apoptosis by increasing the Bax/Bcl-2 ratio, reducing mitochondrial membrane potential, and activating caspases. nih.govfrontiersin.orgmdpi.com

Table 4: Molecular Targets in Apoptosis Induction by Thiazole and Triazole Derivatives

| Compound Class | Upregulated Pro-Apoptotic Factors | Downregulated Anti-Apoptotic Factors | Pathway Activated | Reference |

|---|---|---|---|---|

| Bis-Thiazole derivatives | p53, Puma, Bax, Caspase-3, -8, -9 | Bcl-2, Pim-1 kinase | Mitochondrial-dependent | frontiersin.org |

| Thiazole derivatives | p53 | Mitochondrial Membrane Potential | Mitochondrial-dependent | mdpi.comresearchgate.net |

| 5-Ene-2-arylaminothiazol-4(5H)-ones | p53, Cytochrome C, Caspase-7, -8, -9, -10 | Not specified | Intrinsic and Extrinsic | nih.gov |

| 1,2,3-Triazole derivative | Not specified | Not specified | Autophagy-dependent apoptosis | researchgate.net |

Mechanisms of Cell Cycle Arrest

In addition to inducing apoptosis, another key strategy for controlling cancer is to halt the uncontrolled proliferation of tumor cells by inducing cell cycle arrest. The cell cycle is a tightly regulated process with checkpoints at the G1/S and G2/M transitions. Thiazole and triazole derivatives have been shown to arrest cancer cells at various phases of the cell cycle. mdpi.comresearchgate.net

The mechanism of action often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which drive the progression through different phases of the cell cycle. For example, G0/G1 arrest can be achieved by activating the p53/p21 pathway; p21 is a potent CDK inhibitor that can block the activity of CDK2, preventing the transition into the S phase. nih.gov Similarly, G2/M arrest can be induced by inhibiting the CDK1/Cyclin B complex. mdpi.com Studies have shown that different derivatives can have varied effects; some induce a G0/G1 and G2/M arrest in a biphasic, concentration-dependent manner, while others specifically cause arrest in the S or G2/M phase. nih.govnih.gov This arrest provides an opportunity for the cell to either repair DNA damage or enter the apoptotic pathway. frontiersin.org

Table 5: Cell Cycle Arrest Induced by Thiazole and Triazole Derivatives

| Compound Class | Cell Cycle Phase of Arrest | Key Molecular Targets/Pathways | Reference |